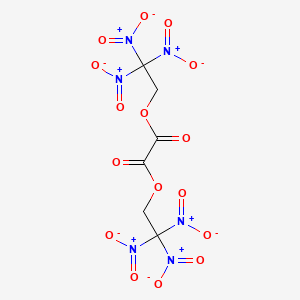
Ethanedioic acid, bis(2,2,2-trinitroethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanedioic acid, bis(2,2,2-trinitroethyl) ester is a highly energetic compound known for its potential applications in various fields, particularly in the development of environmentally friendly energetic materials. This compound is characterized by its high nitrogen and oxygen content, which contributes to its energetic properties.
Preparation Methods
The synthesis of ethanedioic acid, bis(2,2,2-trinitroethyl) ester typically involves the reaction of ethanedioic acid derivatives with trinitroethanol. One common method starts with diethyl oxalate, which is reacted with ethanolamine to form a nitrocarbamate based on an oxamide . This intermediate is then further nitrated to form the desired ester. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Ethanedioic acid, bis(2,2,2-trinitroethyl) ester has several scientific research applications:
Energetic Materials: Due to its high nitrogen and oxygen content, it is used in the development of high-energy materials for propellants and explosives.
Environmental Research: The compound is being studied as a potential replacement for traditional oxidizers in rocket propellants, aiming to reduce environmental impact.
Material Science: Its unique properties make it a candidate for use in advanced material applications, including the development of new polymers and composites.
Mechanism of Action
The energetic properties of ethanedioic acid, bis(2,2,2-trinitroethyl) ester are primarily due to its high nitrogen and oxygen content, which allows for rapid oxidation and energy release upon decomposition. The molecular targets and pathways involved in its action include the formation of highly reactive intermediates that facilitate the rapid release of energy .
Comparison with Similar Compounds
Ethanedioic acid, bis(2,2,2-trinitroethyl) ester can be compared to other similar compounds such as:
Bis(2,2,2-trinitroethyl) formal (TEFO): Known for its high energetic performance, TEFO is often used in similar applications.
2,2,2-Trinitroethyl 4,4,4-trinitrobutanoate: Another high-energy compound with comparable nitrogen and oxygen content.
Pentaerythritol tetranitrate (PETN): A well-known explosive with high nitrogen content, used in various military and industrial applications.
These compounds share similar energetic properties, but this compound is unique in its specific molecular structure and potential for environmentally friendly applications.
Properties
CAS No. |
118583-85-0 |
|---|---|
Molecular Formula |
C6H4N6O16 |
Molecular Weight |
416.13 g/mol |
IUPAC Name |
bis(2,2,2-trinitroethyl) oxalate |
InChI |
InChI=1S/C6H4N6O16/c13-3(27-1-5(7(15)16,8(17)18)9(19)20)4(14)28-2-6(10(21)22,11(23)24)12(25)26/h1-2H2 |
InChI Key |
SJGUOLMACGSEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])OC(=O)C(=O)OCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















